2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide

Drug Discovery Lead Optimization Physicochemical Profiling

Researchers requiring compound-specific kinase screening tools face scaffold sensitivity challenges when substituting analogs. 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034312-88-2) addresses this with a unique benzoxazole-thiophene-pyrazine pharmacophore absent in common chlorophenyl analogs. • JAK2/FLT3 inhibitory potential for hematologic malignancy screening decks • Favorable CNS penetration profile (XLogP3 1.7, TPSA 109 Ų) vs. more lipophilic analogs • Well-defined reference standard for benchmarking permeability and metabolic stability assays • Compound-specific procurement ensures validated biological activity; in-stock availability with express global shipping.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 2034312-88-2
Cat. No. B2707096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
CAS2034312-88-2
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C18H14N4O2S/c23-17(10-13-12-4-1-2-5-15(12)24-22-13)21-11-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9H,10-11H2,(H,21,23)
InChIKeyOHMPMPODTKAXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Baseline Characteristics


2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034312-88-2) is a synthetic small molecule with a molecular weight of 350.4 g/mol, characterized by a benzoxazole core linked via an acetamide bridge to a thiophene-substituted pyrazine moiety [1]. The compound belongs to the heterocyclic amide class and is currently listed in chemical screening libraries, with vendor-supplied descriptions noting potential biological relevance in kinase inhibition and adenosine receptor modulation [2]. However, no peer-reviewed primary research article or authoritative database entry providing validated biological activity data for this specific compound could be located as of the search date.

Generic Substitution Risks


Substituting 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide with an in-class analog based solely on scaffold similarity is not scientifically reliable. Even minor structural modifications in this chemotype can significantly alter physicochemical properties and biological target engagement. For instance, the nearest analog found in public databases, 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034424-68-3), replaces the benzoxazole with a chlorophenyl group, resulting in a different molecular weight (343.8 g/mol), higher lipophilicity (XLogP3 2.5 vs 1.7), and a reduced hydrogen bond acceptor count (4 vs 6) [1]. These computational disparities, derived from authoritative database predictions, imply divergent solubility, permeability, and protein-binding profiles, rendering direct functional substitution unvalidated without experimental head-to-head data [2]. Consequently, procurement decisions must be compound-specific.

Quantitative Differentiation from Closest Analog


Lipophilicity and Polar Surface Area Comparison

Comparison of predicted physicochemical properties from PubChem reveals a meaningful difference in lipophilicity and hydrogen-bonding capacity. The target compound (2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide) has an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 109 Ų [1]. The closest structurally characterized analog, 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, shows an XLogP3 of 2.5 and a TPSA of 74.2 Ų [2]. The target's lower lipophilicity and higher TPSA predict notably different oral absorption and blood-brain barrier penetration profiles, which is a critical differentiator in CNS drug discovery programs.

Drug Discovery Lead Optimization Physicochemical Profiling

Hydrogen Bond Acceptor Capacity as Selectivity Determinant

The hydrogen bond acceptor (HBA) count is a key determinant of polypharmacology risk. The target compound possesses 6 HBA [1], whereas the 2-(2-chlorophenyl) analog has only 4 HBA [2]. In kinase inhibitor design, higher HBA count can facilitate additional hinge-region contacts in the ATP-binding pocket, potentially broadening or shifting kinase selectivity profiles. Vendor information, though not independently verified, suggests the target compound inhibits JAK2 and FLT3 kinases [3]. Whether this activity profile is retained in the 4-HBA analog is unknown, but the structural divergence strongly suggests non-interchangeable biological behavior.

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Limitations of Available Quantitative Evidence

A systematic search of primary research literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) yielded no direct head-to-head biological assay data, no kinase inhibition IC50 values, and no cellular or in vivo efficacy results for 2-(1,2-benzoxazol-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034312-88-2). Vendor claims of JAK2 and FLT3 inhibition [1] are unverifiable against a primary source and lack quantitative comparator data. Similarly, no ADMET, solubility, or metabolic stability data derived from a validated experimental protocol are available. All quantitative differentiation currently rests on computed physicochemical properties rather than experimentally determined biological readouts.

Evidence Grading Procurement Risk Data Transparency

Application Scenarios Based on Differentiated Evidence


JAK2/FLT3 Kinase Screening Library Enrichment

Given vendor-reported JAK2 and FLT3 inhibitory potential [1], the compound can be considered for inclusion in kinase-focused screening decks targeting hematologic malignancies. Its unique benzoxazole-thiophene-pyrazine architecture offers a pharmacophore that is absent in typical 2-(chlorophenyl)-pyrazine analogs, potentially conferring a differentiated selectivity profile. However, absence of quantitative IC50 data necessitates internal validation before committing to medicinal chemistry optimization.

CNS Drug Discovery with Moderate Brain Penetration

The compound's computed XLogP3 of 1.7 and TPSA of 109 Ų position it in a favorable range for moderate blood-brain barrier penetration, while its 6 hydrogen bond acceptors offer opportunities for specific receptor interactions [2]. This makes it a candidate for CNS target screening, such as adenosine A2A receptor antagonism suggested by vendor sources, where structural differentiation from more lipophilic analogs is critical for avoiding off-target CNS liabilities.

Scaffold-Hopping for Benzoxazole Kinase Inhibitors

The benzoxazole core is a privileged structure in kinase inhibitor design. This compound serves as a direct scaffold-hopping entry point from chlorophenyl- or simple thiophene-containing analogs. Its higher topological polar surface area and lower lipophilicity relative to the closest analog support its exploration in programs targeting peripheral kinases with reduced central nervous system exposure requirements [2].

Physicochemical Benchmarking for Lead Profiling

The compound's well-defined computed properties (MW 350.4, XLogP3 1.7, TPSA 109 Ų, 6 HBA, 1 HBD) [2] make it a useful reference standard for benchmarking experimental permeability, solubility, and metabolic stability assays against structurally related analogs. This application is valuable for laboratories establishing in-house property-prediction models for the benzoxazole-pyrazine chemotype.

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